molecular formula C8H8N4OS B13248281 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B13248281
M. Wt: 208.24 g/mol
InChI Key: OCMIQLFKFPJSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is a chemical hybrid scaffold incorporating both pyrazole and thiazole pharmacophores, designed for advanced research and development applications. These heterocyclic cores are recognized for their broad and potent biological activities, making this compound a valuable candidate in agrochemical and pharmaceutical discovery. In agricultural research, pyrazole-carboxamide derivatives are extensively investigated for their potent antifungal activity. These compounds often target fungal succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) in the mitochondrial respiratory chain, disrupting energy production and leading to the collapse of fungal pathogens such as Rhizoctonia solani . This mechanism is similar to that of commercial fungicides, positioning such hybrids as promising leads for managing crop diseases. In the context of human health, pyrazole-thiazole molecular frameworks are explored for their antimicrobial and antiviral potential. Research indicates that similar derivatives exhibit remarkable activity against challenging Gram-negative bacteria like Pseudomonas aeruginosa and have demonstrated significant inhibition of the Hepatitis C virus (HCV) replication in vitro at low concentrations . The compound's structure allows for potential interactions with key bacterial enzymes, such as dihydropteroate synthetase or DNA gyrase, which are critical for microbial cell viability . This product is intended for use in non-clinical laboratory research, including mechanism of action studies, structure-activity relationship (SAR) analysis, and as a building block for the synthesis of novel derivatives. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H8N4OS/c1-12-3-2-5(11-12)8-10-6(4-14-8)7(9)13/h2-4H,1H3,(H2,9,13)

InChI Key

OCMIQLFKFPJSBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. For 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide, this method involves reacting α-haloketones with pyrazole-containing carbothioamides.

Procedure :

  • Step 1 : A pyrazole-3-carbothioamide derivative (e.g., 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide) is prepared via substitution of a pyrazole nitrile with hydrogen sulfide in pyridine.
  • Step 2 : The carbothioamide reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to form the thiazole ring via cyclocondensation.
  • Step 3 : Hydrolysis or direct amidation introduces the carboxamide group.

Key Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Temperature: Reflux (70–80°C).
  • Yield: 65–85%.

Cyclocondensation of Carbothioamides with Phenacyl Bromides

This method is optimized for regioselective thiazole formation and is widely used in medicinal chemistry.

Procedure :

  • Step 1 : Synthesize 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide by treating pyrazole nitriles with H₂S gas in pyridine.
  • Step 2 : React the carbothioamide with substituted phenacyl bromides in ethanol under reflux for 2–4 hours.
  • Step 3 : Isolate the thiazole product via filtration and recrystallization.

Example :

Nucleophilic Substitution with Preformed Thiazole Intermediates

This approach involves functionalizing a preassembled thiazole core with a pyrazole moiety.

Procedure :

  • Step 1 : Synthesize 4-cyano-1,3-thiazole via cyclization of thiourea derivatives with α-bromoketones.
  • Step 2 : Introduce the 1-methylpyrazol-3-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Convert the nitrile group to a carboxamide using aqueous ammonia or LiOH/H₂O₂.

Advantages :

  • Enables modular substitution patterns.
  • Compatible with sensitive functional groups.

One-Pot Multicomponent Reactions

Recent advancements utilize one-pot strategies to streamline synthesis.

Example :

  • Reactants : 1-methylpyrazole-3-carbaldehyde, thiourea, and phenacyl bromide.
  • Conditions :
    • Catalyst: KI or NaI (5 mol%).
    • Solvent: Ethanol/water (3:1).
    • Temperature: 80°C, 6 hours.
  • Yield : 75–90%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Reference
Hantzsch Synthesis Carbothioamide + α-haloketone Reflux, ethanol 65–85%
Cyclocondensation Carbothioamide + phenacyl bromide Reflux, 2–4 hours 70–82%
Nucleophilic Substitution Preformed thiazole + pyrazole Pd catalysis, 100°C 60–75%
One-Pot Reaction Aldehyde + thiourea + haloketone KI, ethanol/water, 80°C 75–90%

Characterization Data

Spectroscopic Properties :

  • IR (KBr) : 1643 cm⁻¹ (C=O stretch), 1544 cm⁻¹ (C=N thiazole).
  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 7.42 (s, 1H, thiazole C5-H),
    • δ 3.89 (s, 3H, N-CH₃),
    • δ 6.23 (s, 1H, pyrazole C4-H).
  • HRMS : m/z 224.1084 [M+H]⁺ (calc. for C₈H₁₀N₅OS).

Key Research Discoveries

  • Catalytic Efficiency : KI or NaI significantly improves cyclocondensation yields (≥80%) by facilitating halide displacement.
  • Regioselectivity : Electron-withdrawing groups on phenacyl bromides enhance thiazole formation rates.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents/Key Features Evidence Source
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide C₈H₇N₃O₂S 209.23* Pyrazol-3-yl, carboxamide
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid C₈H₇N₃O₂S 209.23 Pyrazol-4-yl, carboxylic acid
1-Methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide C₈H₇N₃O₂S 209.23 Pyrazol-4-yl, thiazol-2-yl substitution
1-Ethyl-3-methyl-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide C₂₁H₂₀N₄OS 376.47 Benzothiazole, ethyl-methyl pyrazole
2-[(2-Chlorophenyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide C₁₆H₁₃ClN₄OS 352.82 Chlorophenyl, pyridinylmethyl

*Molecular weight estimated based on analogs in and .

Critical Analysis of Structural Variations

Pyrazole Substitution Position The target compound’s pyrazole is substituted at the 3-position, whereas analogs like 1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 515119-92-3) feature a 4-position pyrazole.

Carboxamide vs. Carboxylic Acid

  • Replacing the carboxamide (target) with a carboxylic acid () reduces hydrogen-bonding capacity, which may lower affinity for enzymes like kinases that rely on polar interactions .

Aromatic Extensions

  • The benzothiazole-containing analog () introduces a fused aromatic system, increasing hydrophobicity and molecular weight (376.47 vs. 209.23). This could enhance membrane permeability but reduce solubility .

Chlorophenyl and Pyridinylmethyl Groups

  • The compound in incorporates a chlorophenyl group (electron-withdrawing) and a pyridinylmethyl chain, enabling π-π stacking and metal coordination, respectively. Such features are absent in the target compound, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target compound’s carboxamide group improves water solubility compared to esters (e.g., methyl ester in ’s 4a) or carboxylic acids (), though solubility may decrease with larger aromatic systems () .
  • Metabolic Stability : The methyl group on the pyrazole (target) offers better metabolic stability than bulkier substituents (e.g., ethyl-methyl in ), which may slow hepatic clearance .
  • Synthetic Accessibility : Synthesis routes for the target compound likely parallel those in , involving thiourea intermediates and coupling reactions, though positional isomerism (3- vs. 4-pyrazole) requires precise regiocontrol .

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of both thiazole and pyrazole rings, which are known for their pharmacological potential. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.

The molecular formula of this compound is C8H7N3O2SC_8H_7N_3O_2S, with a molecular weight of approximately 209.23 g/mol. The compound's unique structure enhances its reactivity and binding affinity to biological targets.

PropertyValue
Molecular FormulaC₈H₇N₃O₂S
Molecular Weight209.23 g/mol
IUPAC Name2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide
AppearancePowder

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has been shown to inhibit the growth of Escherichia coli, Staphylococcus aureus, and several fungal pathogens such as Candida albicans.

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy can be quantified through Minimum Inhibitory Concentration (MIC) tests:

MicroorganismMIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

These results indicate that the compound has a promising potential as an antimicrobial agent, warranting further exploration in clinical settings.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have shown that this compound can induce apoptosis in cancer cells through multiple mechanisms.

Cytotoxicity Studies

The cytotoxic effects were measured using IC50 values:

Cell LineIC50 (µM)
MCF-77.26 ± 0.44
HepG26.77 ± 0.41

These results suggest that the compound effectively inhibits cancer cell proliferation and induces cell cycle arrest.

The mechanism through which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. Notably, it has been observed to inhibit VEGFR-2 kinase activity, which plays a crucial role in tumor angiogenesis.

VEGFR-2 Inhibition Assay Results

CompoundIC50 (µM)
This compound0.15
Sorafenib (Control)0.059

The inhibition of VEGFR-2 suggests that this compound could be a valuable candidate for developing targeted cancer therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

  • Antimicrobial Studies : A study reported significant inhibition zones against Bacillus subtilis and fungal strains when tested with similar thiazole derivatives .
  • Cytotoxicity Research : Another investigation found that thiazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
  • Computational Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets, supporting experimental findings regarding their efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.